N,N-Diethyl-1,3,2-dioxaphosphinan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1,3,2-dioxaphosphinan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a phosphorus atom within a heterocyclic ring structure, which includes oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,3,2-dioxaphosphinan-2-amine typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method involves the use of phosphorus trichloride (PCl3) as a starting material. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired heterocyclic structure. The reaction conditions often require controlled temperatures and the presence of a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-1,3,2-dioxaphosphinan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted amines or phosphines, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diethyl-1,3,2-dioxaphosphinan-2-amine is used as a ligand in coordination chemistry, where it can form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s unique structure and reactivity are explored for potential therapeutic applications. It may serve as a scaffold for the design of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of other phosphorus-containing compounds. It is also employed in the development of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-1,3,2-dioxaphosphinan-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the nature of the binding. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-1,3,2-dioxaphosphinan-2-amine
- N,N-Dibutyl-1,3,2-dioxaphosphinan-2-amine
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
Comparison: N,N-Diethyl-1,3,2-dioxaphosphinan-2-amine is unique due to its diethyl substitution on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N,N-Dimethyl-1,3,2-dioxaphosphinan-2-amine, the diethyl groups provide greater steric hindrance, potentially affecting the compound’s binding affinity to molecular targets. The presence of different alkyl groups in similar compounds can lead to variations in their physical properties, such as solubility and boiling point, as well as their reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
38432-39-2 |
---|---|
Molekularformel |
C7H16NO2P |
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
N,N-diethyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO2P/c1-3-8(4-2)11-9-6-5-7-10-11/h3-7H2,1-2H3 |
InChI-Schlüssel |
GGZGRKIIBVNTEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.